(3R)-3-ethoxy-2-methyldodecane

Description

Overview of Aliphatic Ethers with Defined Stereocenters in Chemical Research

Aliphatic ethers possessing defined stereocenters are fundamental structural motifs in a multitude of natural products and synthetic molecules of academic and industrial interest. Their importance stems from the unique combination of properties conferred by the ether linkage—relative chemical inertness, the ability to engage in hydrogen bonding as an acceptor, and its influence on molecular conformation—coupled with the stereochemical control exerted by the chiral centers. solubilityofthings.com

In academic research, the synthesis of chiral aliphatic ethers is a significant endeavor, often serving as a benchmark for the development of new stereoselective synthetic methodologies. organic-chemistry.org The construction of the C-O bond with high fidelity at a stereogenic center is a persistent challenge in organic synthesis. Classic methods such as the Williamson ether synthesis can be rendered stereoselective if a chiral, non-racemic alcohol or alkyl halide is employed, proceeding through an S_N2 mechanism that results in inversion of configuration at the electrophilic carbon. masterorganicchemistry.com More advanced and catalytically enantioselective methods for etherification have also been developed, offering more versatile routes to these valuable compounds. chinesechemsoc.org

The presence of defined stereocenters in aliphatic ethers is crucial for their function in various contexts. For instance, in the field of supramolecular chemistry, the precise three-dimensional arrangement of atoms in a chiral ether can dictate its ability to participate in chiral recognition events, such as the formation of host-guest complexes. mdpi.com Furthermore, many biologically active compounds, including pharmaceuticals and agrochemicals, contain chiral ether moieties where only one enantiomer exhibits the desired therapeutic or biological effect. acs.org

The Unique Stereochemical Attributes of (3R)-3-ethoxy-2-methyldodecane

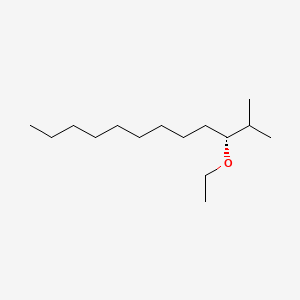

The chemical structure of this compound, C15H32O, presents a compelling case study in stereochemistry. The molecule possesses two contiguous stereocenters at the C2 and C3 positions. The "(3R)" designation indicates that the stereocenter at position 3 has the R configuration. The stereochemistry at the C2 position, bearing a methyl group, would be designated as either R or S, leading to a pair of diastereomers: (2S,3R)-3-ethoxy-2-methyldodecane and (2R,3R)-3-ethoxy-2-methyldodecane.

The relative stereochemistry between these two centers significantly influences the molecule's three-dimensional shape and, consequently, its physical and chemical properties. The conformational preferences of the dodecane (B42187) chain will be biased by the steric and electronic interactions between the ethoxy group at C3 and the methyl group at C2. These conformational biases can be studied through computational modeling and spectroscopic techniques, providing insight into the fundamental principles of acyclic stereocontrol.

The table below summarizes some of the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C15H32O |

| Molecular Weight | 228.41 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78330-23-1 |

| XLogP3-AA | 6.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 9.2 Ų |

Data sourced from PubChem CID 3086092.

Historical Context of Research on Similar Chiral Organic Molecules

The academic pursuit of synthesizing and understanding simple chiral organic molecules has a rich history, laying the groundwork for many of the complex stereoselective transformations known today. Research into chiral alcohols, halides, and their derivatives has been instrumental in elucidating reaction mechanisms, such as S_N2 and E2, and the stereochemical outcomes associated with them.

The development of methods for the synthesis of chiral building blocks, or "chirons," has been a major focus. These optically active starting materials, often derived from natural sources like amino acids or terpenes, can be elaborated into more complex target molecules. researchgate.net For example, the synthesis of chiral 3-methyl-alkanoic acids has been achieved from optically active citronellol, demonstrating a general strategy that could be adapted for molecules with similar substitution patterns. researchgate.net

More recently, the advent of asymmetric catalysis has revolutionized the synthesis of chiral molecules. Catalytic enantioselective methods allow for the creation of chiral centers from prochiral substrates with high levels of stereocontrol, often obviating the need for stoichiometric chiral auxiliaries or resolving agents. While much of this research has focused on the synthesis of axially chiral diaryl ethers or complex polycyclic systems, the underlying principles are applicable to simpler aliphatic molecules. researchgate.netresearchgate.netnih.govresearchgate.net The development of catalysts for the enantioselective oxysulfenylation of alkenes, for instance, provides a pathway to chiral sulfur-containing ethers and demonstrates the ongoing innovation in stereoselective C-O bond formation. chinesechemsoc.org

Research Gaps and Emerging Avenues for this compound Studies

A significant research gap exists in the academic literature concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, spectroscopic characterization, and potential applications. This presents a number of opportunities for future research.

Emerging Avenues for Study:

Stereoselective Synthesis: The development of a robust and stereoselective synthesis of this compound and its diastereomers would be a valuable contribution to synthetic methodology. This could involve the application of modern catalytic methods or the refinement of classical approaches using chiral starting materials.

Spectroscopic and Chiroptical Characterization: A thorough spectroscopic analysis of the purified diastereomers of 3-ethoxy-2-methyldodecane is needed.

NMR Spectroscopy: Detailed 1D and 2D NMR studies would confirm the constitution and relative stereochemistry. For ethers, hydrogens on carbons adjacent to the oxygen typically show resonances in the 3.4-4.5 ppm range in ¹H NMR, while the ether carbons appear in the 50-80 ppm range in ¹³C NMR. pressbooks.pub

Infrared Spectroscopy: The C-O single bond stretch in aliphatic ethers typically appears in the 1050-1150 cm⁻¹ region. pressbooks.pub

Vibrational Circular Dichroism (VCD): VCD spectroscopy could be a powerful tool to determine the absolute configuration of the synthesized enantiomers by comparing experimental spectra with theoretical calculations. dtu.dk

Physicochemical Properties: The influence of the stereochemistry on the physical properties of the diastereomers, such as boiling point, density, and refractive index, could be investigated. Additionally, its properties as a potential component of an organogel could be explored, as chirality is known to play a crucial role in the self-assembly of low-molecular-weight gelators. nih.gov

Applications as a Chiral Solvent or Additive: The potential of this compound as a chiral solvent or additive in asymmetric synthesis or chromatography could be an interesting area of investigation. Chiral ethers have been shown to be effective in inducing enantioselectivity in certain reactions.

The table below outlines potential research directions and their significance.

| Research Avenue | Potential Significance |

| Development of Stereoselective Synthetic Routes | Contribution to synthetic methodology for chiral aliphatic ethers. |

| Full Spectroscopic and Chiroptical Analysis | Provides fundamental data for a new chiral compound and validates spectroscopic methods for stereochemical assignment. |

| Investigation of Physicochemical Properties | Elucidates the structure-property relationships in simple chiral molecules. |

| Exploration of Applications in Asymmetric Synthesis | Potential discovery of a new, simple, and effective chiral auxiliary or solvent. |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-ethoxy-2-methyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-5-7-8-9-10-11-12-13-15(14(3)4)16-6-2/h14-15H,5-13H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDVJSCLYRGFFF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78330-23-1 | |

| Record name | Alcohols, C11-14-iso-, C13-rich, ethoxylated propoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078330231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-14-iso-, C13-rich, ethoxylated propoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3R)-3-ethoxy-2-methyldodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure 3r 3 Ethoxy 2 Methyldodecane

Asymmetric Synthesis Strategies for Alkyl Ether Compounds

The generation of the chiral ether linkage in (3R)-3-ethoxy-2-methyldodecane necessitates sophisticated asymmetric synthesis strategies. These methods are designed to selectively produce one enantiomer over the other, a critical requirement for applications where biological or chemical activity is stereospecific.

Chiral Catalyst-Mediated Approaches to this compound

The use of chiral catalysts is a powerful approach for establishing the desired stereocenter. These catalysts create a chiral environment that favors the formation of one enantiomer of the product. For the synthesis of this compound, catalytic strategies can be applied either in the creation of the chiral alcohol precursor, (3R)-2-methyldodecan-3-ol, or in the etherification step itself.

One prominent method is the asymmetric reduction of a ketone precursor, 2-methyl-3-dodecanone, using chiral catalysts. Transfer hydrogenation with catalysts derived from transition metals like ruthenium or rhodium, complexed with chiral ligands, can afford the (3R)-alcohol with high enantioselectivity. Another approach involves enzymatic catalysis, where enzymes such as lipases or alcohol dehydrogenases can selectively produce the (3R)-alcohol.

Direct catalytic asymmetric etherification, while more challenging, is also an area of active research. For instance, iridium-catalyzed asymmetric allylic etherification has been shown to be effective for a range of alcohols, and similar principles could be adapted for the direct ethylation of a suitable precursor. nih.gov Chiral phosphoric acids have also emerged as powerful organocatalysts for various asymmetric transformations, including desymmetrization reactions that could potentially be applied to create the chiral ether linkage.

Table 1: Overview of Potential Chiral Catalyst Systems for Synthesizing this compound Precursors

| Catalyst Type | Ligand/Motif | Target Reaction | Potential Advantages |

| Transition Metal (Ir, Rh, Ru) | Chiral Phosphines, Diamines | Asymmetric Hydrogenation of Ketones | High turnover numbers, high enantioselectivity |

| Organocatalysts | Chiral Phosphoric Acids (e.g., BINOL-derived) | Asymmetric Alkylation/Etherification | Metal-free, mild reaction conditions |

| Enzymes | Lipases, Alcohol Dehydrogenases | Kinetic Resolution, Asymmetric Reduction | High stereoselectivity, environmentally benign |

| Nickel Complexes | Chiral N,N'-dioxides | Enantioconvergent Alkoxylation | Good for constructing C-O bonds |

Stereoselective Alkylation and Etherification Techniques

A well-established method for forming ethers is the Williamson ether synthesis, which proceeds via an SN2 mechanism. wikipedia.org For the synthesis of this compound, this would involve the reaction of the chiral alkoxide derived from (3R)-2-methyldodecan-3-ol with an ethylating agent like ethyl iodide or ethyl tosylate. researchgate.net

The key to preserving the stereochemical integrity of the molecule is the stereospecificity of the SN2 reaction. This reaction proceeds with an inversion of configuration at the electrophilic carbon. However, in the standard Williamson synthesis of this compound, the chiral center is on the nucleophile (the alkoxide), and its configuration is retained. The reaction is typically carried out by first deprotonating the alcohol with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). researchgate.netmasterorganicchemistry.com The subsequent addition of the ethylating agent leads to the desired ether.

Since the reaction occurs at the oxygen atom and does not involve the chiral carbon center directly, the stereochemistry of the (3R)-2-methyldodecan-3-ol precursor is directly translated to the final product. The primary challenge lies in the potential for elimination reactions (E2), which can compete with substitution, especially with secondary alcohols. masterorganicchemistry.com Careful selection of reaction conditions, such as temperature and the nature of the leaving group on the ethylating agent, is crucial to maximize the yield of the ether.

Total Synthesis Pathways to this compound

The total synthesis of this compound can be designed using different strategic approaches, primarily categorized as convergent or divergent routes.

Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally related compounds. semanticscholar.orgacs.org In the context of this compound, one could synthesize a chiral intermediate, such as (3R)-2-methyldodecan-3-ol. This common precursor could then be used to synthesize not only the target ethoxy derivative but also other ethers (methoxy, propoxy, etc.) or esters, allowing for the exploration of structure-activity relationships. This strategy is particularly valuable in medicinal chemistry and materials science for generating molecular diversity from a single, stereochemically defined core. semanticscholar.org

Chemo- and Regioselective Transformations in Dodecane (B42187) Backbone Construction

The construction of the dodecane backbone with the precise placement of the methyl group at C2 and the oxygen functionality at C3 requires high levels of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity is the preference for bond formation at one position over another. ethz.ch

Grignard reactions are a powerful tool for constructing carbon skeletons. masterorganicchemistry.com For instance, the dodecane backbone could be assembled by the reaction of a nonylmagnesium bromide Grignard reagent with a suitable three-carbon electrophile containing the future C2 methyl group.

Another key transformation is the stereoselective reduction of a ketone. Starting from 2-methyl-3-dodecanone, a variety of reducing agents can be employed. Asymmetric reduction using chiral catalysts, as mentioned earlier, would directly yield the enantiopure (3R)-2-methyldodecan-3-ol. Alternatively, diastereoselective reductions can be employed if a chiral auxiliary is present in the molecule.

Modern cross-coupling reactions, such as those catalyzed by nickel or palladium, also offer precise control over C-C bond formation. nih.gov For example, a fragment of the dodecane chain could be coupled with another fragment containing the necessary stereocenter. The choice of catalyst and ligands is critical to ensure the desired chemo- and regioselectivity, preventing unwanted side reactions at other positions along the alkyl chain. ethz.ch

Optimization of Enantiomeric Excess and Yield in this compound Synthesis

In catalyst-mediated reactions, the structure of the chiral ligand plays a crucial role. Minor modifications to the ligand can have a significant impact on the enantioselectivity of the reaction. For example, in iridium-catalyzed allylations, different phosphoramidite (B1245037) ligands can lead to vastly different yields and enantioselectivities. nih.gov

The choice of solvent can also influence the outcome of a reaction by affecting the solubility of reactants and the stability of transition states. masterorganicchemistry.com In the Williamson ether synthesis, polar aprotic solvents like DMF or DMSO are often preferred as they can accelerate SN2 reactions. jk-sci.com

Temperature is another critical parameter. Lower temperatures often lead to higher selectivity but may require longer reaction times. A balance must be struck to achieve both high conversion and high enantioselectivity in a reasonable timeframe.

The following table, based on analogous catalytic systems, illustrates how reaction parameters can be optimized to improve yield and enantiomeric excess.

Table 2: Illustrative Optimization of Reaction Conditions for an Asymmetric Etherification (Data is hypothetical, based on trends observed in related literature nih.govacs.org)

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | 5 | Ligand A | Toluene | 25 | 55 | 80 |

| 2 | 5 | Ligand B | Toluene | 25 | 68 | 91 |

| 3 | 5 | Ligand B | THF | 25 | 75 | 93 |

| 4 | 5 | Ligand B | THF | 0 | 72 | 97 |

| 5 | 2.5 | Ligand B | THF | 0 | 65 | 96 |

This iterative process of optimization is essential to develop a robust and efficient synthesis for enantiopure this compound.

Process Intensification and Scalability Considerations for Stereoselective Production

Transitioning stereoselective reactions from laboratory-scale to industrial production presents significant challenges, including maintaining high selectivity, ensuring safety, and achieving cost-effectiveness. numberanalytics.com Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers robust solutions for the production of enantiopure compounds like this compound. nih.gov

Key strategies for the scalable synthesis of this chiral ether include the adoption of continuous flow chemistry and biocatalysis .

Continuous Flow Chemistry: Unlike traditional batch reactors, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing. chiralpedia.com This precise control is critical for stereoselective reactions where minor fluctuations can lead to a significant loss of enantiomeric excess (ee). For the synthesis of this compound, which can be prepared via Williamson ether synthesis from the chiral alcohol (3R)-3-hydroxy-2-methyldodecane, a flow reactor can enhance heat and mass transfer, reduce reaction times, and improve safety by minimizing the volume of hazardous reagents at any given moment. nih.gov This approach has demonstrated promise for improving the efficiency and scalability of stereoselective synthesis. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, reducing the energy consumption and environmental impact of chemical processes. vito.be For the synthesis of the precursor alcohol, an asymmetric reduction of 2-methyl-3-ketododecane could be achieved with high enantioselectivity using an alcohol dehydrogenase. Furthermore, enzymatic processes can be integrated into flow systems, combining the benefits of both technologies for a highly efficient and scalable production line. rwth-aachen.de

Table 1: Comparison of Batch vs. Continuous Flow Processing for Chiral Ether Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Reaction Control | Moderate; parameters can drift over time | Precise control over temperature, pressure, time |

| Scalability | Difficult; requires redesign of reactors | Straightforward; "scaling-out" by parallelization |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small internal volumes |

| Stereoselectivity | Susceptible to variations, potentially lower ee | High reproducibility, often higher ee |

| Throughput | Limited by vessel size and cycle time | High, continuous operation possible for extended periods nih.gov |

Purification and Enantiomeric Enrichment Methodologies for Chiral Alkyl Ethers

Asymmetric synthesis rarely produces a product with 100% enantiomeric excess. acs.org Therefore, robust purification and enrichment methodologies are critical for obtaining enantiopure this compound. The primary challenge lies in separating enantiomers, which possess identical physical properties, except for their interaction with other chiral entities.

Chiral Chromatography: This is the most widely used technique for the separation of enantiomers on both analytical and preparative scales. Methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are effective. acs.org For a non-polar compound like this compound, a cellulose- or amylose-based CSP would likely be employed. While effective, chromatographic methods can be costly and generate significant solvent waste, although solvent recycling can mitigate this. skpharmteco.com

Enantioselective Crystallization: Crystallization techniques can be a cost-effective method for enantiomeric enrichment. acs.orgPreferential crystallization can be applied if the racemate forms a conglomerate. If the initial synthesis yields a product with a significant enantiomeric excess (e.g., >80% ee), a single recrystallization can often elevate the purity to >99% ee. nih.gov Another approach involves the formation of diastereomeric complexes with a chiral resolving agent, which can then be separated by standard crystallization due to different solubilities. acs.org

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to react with only one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, a lipase (B570770) could be used to selectively hydrolyze a related chiral ester precursor, leaving the desired enantiomer untouched. Dynamic kinetic resolution (DKR) further enhances this by continuously racemizing the unwanted enantiomer, theoretically allowing for a 100% yield of the desired product. ub.edu

Table 2: Overview of Enantiomeric Purification Methods for Chiral Ethers

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase. | Broad applicability, high purity achievable. | High cost, solvent consumption, scalability challenges. acs.org |

| Enantioselective Crystallization | Separation based on different crystal packing or solubility of diastereomers. acs.org | Cost-effective, scalable. | Compound-specific, may require a resolving agent. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. | High selectivity, mild conditions, green. | Maximum 50% yield (unless DKR), requires screening of enzymes. |

| Enantioselective Liquid-Liquid Extraction | Differential partitioning between two immiscible liquid phases using a chiral selector. scispace.com | Can be operated continuously, potentially scalable. scispace.com | Requires a suitable and often expensive chiral selector. |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. chiralpedia.comscirea.org The synthesis of enantiopure compounds, which can be complex and multi-step, offers significant opportunities for implementing greener practices. rsc.org

Solvent-Free and Sustainable Reaction Conditions

A major source of waste in chemical synthesis is the use of organic solvents. tandfonline.com Developing solvent-free or sustainable reaction conditions is a key goal of green chemistry.

Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," is an ideal green approach. nih.gov For the synthesis of this compound, a solvent-free Williamson ether synthesis could be explored, potentially using microwave irradiation to provide energy efficiently and reduce reaction times. thieme-connect.com Researchers have successfully demonstrated solvent-free organocatalytic processes that are scalable. chemistryworld.com Such conditions eliminate solvent waste and can simplify product purification. rsc.org

Sustainable Solvents: When a solvent is necessary, the choice should be guided by safety and environmental impact. Bio-based solvents or water are preferable alternatives to hazardous organic solvents. chiralpedia.comlongdom.org For the synthesis of chiral amines, which are precursors to other chiral molecules, researchers have successfully used aqueous micellar mixtures in place of organic solvents. digitellinc.com

Table 3: Comparison of Reaction Conditions for a Representative Etherification

| Parameter | Conventional Heating (in Toluene) | Microwave-Assisted (Solvent-Free) |

|---|---|---|

| Solvent | Toluene (Hazardous) | None |

| Reaction Time | Several hours | Minutes thieme-connect.com |

| Energy Input | High (bulk heating) | Low (direct molecular heating) |

| Waste Generation | High (solvent waste) | Minimal |

| Work-up | Liquid-liquid extraction, distillation | Direct purification (e.g., filtration) |

Atom Economy and Waste Minimization in Chiral Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those that produce stoichiometric byproducts, like substitutions and eliminations. primescholars.comnih.gov

The traditional Williamson ether synthesis, while effective, has a poor atom economy. For the synthesis of this compound from (3R)-3-hydroxy-2-methyldodecane, a base (e.g., NaH) and an ethylating agent (e.g., ethyl iodide) are used. The reaction produces a stoichiometric amount of salt waste (e.g., NaI) and hydrogen gas.

Alcohol-OH + NaH + Et-I → Alcohol-OEt + NaI + H₂

To improve atom economy, alternative synthetic strategies should be considered:

Catalytic Addition Reactions: A more atom-economical approach would be the direct catalytic addition of the alcohol to ethylene (B1197577) in the presence of an acid catalyst. However, controlling selectivity and preventing polymerization can be challenging.

Waste Prevention: The first principle of green chemistry is to prevent waste rather than treat it after it is created. skpharmteco.com This involves selecting reactions and materials that maximize the conversion of starting materials into the final product. One-pot reactions, where multiple transformations occur in a single vessel without isolating intermediates, are highly efficient in this regard, saving time, solvents, and minimizing waste. ub.edu

Table 4: Illustrative Atom Economy for Ether Synthesis Routes

| Synthetic Route | Reaction Type | Key Reagents | Byproducts | Atom Economy |

|---|---|---|---|---|

| Williamson Ether Synthesis | Substitution | NaH, Ethyl Iodide | NaI, H₂ | ~50% |

| Catalytic Direct Ethoxylation | Addition | Ethylene, Acid Catalyst | None (in theory) | 100% (ideal) |

By integrating these advanced methodologies and green chemistry principles, the synthesis of enantiopure this compound can be achieved in a manner that is not only scientifically precise but also economically viable and environmentally responsible.

Stereochemical Purity Assessment and Configurational Stability of 3r 3 Ethoxy 2 Methyldodecane

Advanced Chromatographic Techniques for Enantiomer Separation

The separation of enantiomers is a critical step in the assessment of stereochemical purity. For (3R)-3-ethoxy-2-methyldodecane, which lacks a chromophore for easy UV detection, the choice of chromatographic technique is crucial.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for resolving enantiomers. researchgate.netresearchgate.net The development of methods for a non-polar compound like this compound involves careful selection of a chiral stationary phase (CSP) that can induce differential interactions with the two enantiomers.

For chiral GC, derivatized cyclodextrins are commonly used as CSPs. gcms.cz These macrocyclic molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing for inclusion complexation and other interactions (hydrogen bonding, dipole-dipole) that can differentiate between enantiomers. gcms.czsigmaaldrich.com The development of a GC method would involve screening various cyclodextrin-based columns and optimizing temperature programs to achieve baseline separation of the (3R) and (3S) enantiomers.

In chiral HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely successful. researchgate.net Separation is often achieved in normal-phase mode using non-polar mobile phases (e.g., hexane/isopropanol mixtures), where hydrogen bonding, dipole-dipole, and steric interactions with the chiral polymer are the primary mechanisms for enantioseparation. sigmaaldrich.com Method development focuses on optimizing the mobile phase composition and flow rate to maximize resolution.

Hypothetical HPLC Method for Enantiomeric Purity Assessment: A hypothetical method for determining the enantiomeric excess (e.e.) of a this compound sample is presented below.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / 2-Propanol (99:1, v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C |

| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Hypothetical Retention Time (3S) | 8.2 min |

| Hypothetical Retention Time (3R) | 9.5 min |

| Hypothetical Resolution (Rs) | > 1.5 |

This table presents illustrative data for a potential HPLC method. Actual results would require experimental verification.

Supercritical Fluid Chromatography (SFC) Applications for this compound

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering benefits such as faster analysis times, reduced organic solvent consumption, and unique selectivity. chromatographyonline.comafmps.beselvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). afmps.be

The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without sacrificing efficiency, leading to rapid separations. chromatographyonline.comnih.gov For a lipophilic molecule like this compound, SFC is particularly well-suited. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chromatographyonline.com The change in the mobile phase from a liquid to a supercritical fluid can alter the conformation of the chiral selector, sometimes leading to improved resolution or even a reversal of the enantiomer elution order compared to HPLC. chromatographyonline.com

Illustrative SFC Screening Parameters:

| Parameter | Condition |

| Primary Mobile Phase | Supercritical CO₂ |

| Co-solvent/Modifier | Methanol |

| Screening Gradient | 5% to 40% Methanol over 5 minutes |

| Columns (Screened in parallel) | Chiralpak® IA, IB, IC, ID, IE, IF |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

This table outlines a typical screening approach to find a suitable SFC method for enantioseparation. The goal is to identify the column and co-solvent conditions that provide the best selectivity for the enantiomers of 3-ethoxy-2-methyldodecane.

Configurational Stability Under Diverse Chemical Environments

The utility of a chiral compound often depends on the stability of its stereogenic center. Configurational instability, leading to racemization (formation of an equal mixture of both enantiomers), can negate the benefits of a stereoselective synthesis.

The chiral center in this compound is a tertiary carbon bonded to an oxygen atom. Ethers are generally considered to be configurationally stable compounds. The C-O bond is robust, and the chiral carbon is not typically acidic. Therefore, under standard conditions such as storage, distillation, or chromatography (neutral pH, moderate temperatures), the (3R) configuration is expected to be highly stable.

However, racemization could potentially occur under specific, harsh chemical conditions that might promote either cleavage of the C-O bond or a reaction that temporarily removes the chirality of the stereocenter. Such conditions could include:

Strongly Acidic Conditions: Protonation of the ether oxygen followed by nucleophilic attack (e.g., an Sₙ1-type mechanism involving a transient carbocation) could lead to racemization.

Reaction with Strong Bases/Organometallics: While less likely, a very strong base could potentially deprotonate the chiral carbon, although this is generally difficult for sp³-hybridized carbons in alkanes. More likely would be a reaction pathway that involves the ether as a leaving group. researchgate.net

Radical Reactions: High temperatures or radical initiators could induce homolytic cleavage of bonds at or near the chiral center, which could result in a loss of stereochemical integrity upon radical recombination.

Assessing configurational stability involves subjecting an enantiomerically pure sample of the compound to various conditions (e.g., different pH values, temperatures, reagents) for a defined period. The enantiomeric excess of the sample is then re-analyzed using a validated chiral chromatographic method (like the HPLC or SFC methods described in section 3.1). A lack of decrease in the enantiomeric excess indicates configurational stability under the tested conditions. Studies on other chiral molecules, such as organometallic species, have shown that the configurational stability is highly dependent on factors like the solvent, temperature, and the electronic nature of substituents. researchgate.netbeilstein-journals.org

Racemization Studies and Kinetic Analysis

Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity. rsc.org The configurational stability of this compound is a measure of its resistance to racemization under various conditions, such as temperature, solvent, and the presence of acidic or basic catalysts.

While specific kinetic studies on the racemization of this compound are not extensively documented in publicly available literature, the general principles of ether stereochemistry suggest that the C-O bond is relatively stable. However, racemization can be induced under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases. One vendor of this compound notes that lower temperatures are employed during its synthesis to minimize racemization, indicating its potential to occur.

Hypothetical Racemization Pathways:

A plausible mechanism for the racemization of a chiral ether like this compound under acidic conditions could involve the protonation of the ether oxygen, followed by a nucleophilic substitution reaction (SN1 or SN2) with a nucleophile present in the medium (e.g., the conjugate base of the acid or a solvent molecule). An SN1-type mechanism would proceed through a planar carbocation intermediate, which would lead to a complete loss of stereochemical information and result in a racemic mixture. An SN2 mechanism would lead to an inversion of configuration. If the nucleophile is the same as the leaving group (in this case, an ethoxy group from another molecule or ethanol in the solvent), a back-and-forth reaction could lead to racemization over time.

Under strongly basic conditions, while less common for simple ethers, a pathway involving elimination to form an alkene followed by re-addition of ethanol could also potentially lead to racemization, although this is less likely for a saturated alkyl ether.

Kinetic Analysis:

The rate of racemization can be determined experimentally by monitoring the change in enantiomeric excess (% ee) over time using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC). The data obtained can be used to calculate the rate constant for racemization (k_rac) and the half-life of racemization (t_1/2), which is the time required for the enantiomeric excess to decrease to half of its initial value. rsc.org

The temperature dependence of the racemization rate allows for the determination of the activation energy barrier for racemization (ΔG‡) using the Eyring equation. acs.org A higher activation energy barrier indicates greater configurational stability.

Illustrative Data Table for Racemization Kinetics:

The following table presents hypothetical kinetic data for the racemization of this compound under different conditions. This data is for illustrative purposes to demonstrate how such findings would be presented and is not based on actual experimental results for this specific compound.

Table 1: Hypothetical Racemization Kinetics of this compound

| Condition | Temperature (°C) | Rate Constant (k_rac) (s⁻¹) | Half-life (t₁/₂) (h) | Activation Barrier (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Toluene | 80 | 1.5 x 10⁻⁶ | 128 | 28.5 |

| Toluene | 100 | 8.2 x 10⁻⁶ | 23.5 | 28.5 |

| 1 M HCl in Ethanol | 60 | 5.0 x 10⁻⁵ | 3.8 | 25.1 |

| 1 M HCl in Ethanol | 80 | 2.1 x 10⁻⁴ | 0.9 | 25.1 |

This hypothetical data illustrates that racemization is significantly faster at higher temperatures and under acidic conditions, as indicated by the larger rate constants and shorter half-lives. The lower activation barrier in the presence of acid would suggest a catalytic effect on the racemization process.

Epimerization Pathways and Control Strategies

Epimerization is a process where the configuration at only one of several stereocenters in a diastereomer is inverted. Since this compound possesses two chiral centers (at the C2 and C3 positions), epimerization at either center is theoretically possible, which would convert the (2S,3R) or (2R,3R) diastereomer into the (2R,3R) or (2S,3R) and (2S,3S) or (2R,3S) diastereomers, respectively.

Potential Epimerization Pathways:

Epimerization often occurs through the formation of an enolate or a similar planar intermediate adjacent to a stereocenter, typically under basic conditions. mdpi.com For this compound, the carbon atom at the C2 position is adjacent to the C3 stereocenter. Abstraction of the proton at the C2 position by a strong base would lead to a carbanion. While not a classic enolate, this carbanion could potentially undergo reprotonation from either face, leading to epimerization at the C2 position.

Epimerization at the C3 position, which bears the ethoxy group, is less likely to occur via a deprotonation-reprotonation mechanism due to the lack of acidity of the proton at this position. A mechanism involving cleavage of the C-O bond, as discussed in the racemization section, would be a more probable pathway for a change in stereochemistry at C3.

Control Strategies:

The primary strategy to control and prevent both racemization and epimerization is to carefully manage the reaction and storage conditions.

Temperature Control: As indicated by kinetic principles, lower temperatures significantly slow down the rates of both racemization and epimerization. Therefore, synthesis, purification, and storage of this compound should be conducted at the lowest practical temperatures to maintain its stereochemical purity.

pH Control: Avoiding strongly acidic or basic conditions is crucial. The use of non-acidic and non-basic reagents and solvents during synthesis and handling will minimize the risk of unwanted stereochemical transformations. If acidic or basic conditions are unavoidable, the choice of milder reagents and shorter reaction times is recommended.

Solvent Choice: The polarity and nucleophilicity of the solvent can influence the rate of racemization. Polar aprotic solvents might be preferred in some cases to stabilize intermediates without participating in nucleophilic substitution reactions that could lead to racemization. mdpi.com

Use of Stereoselective Synthesis: The most effective control strategy is to employ a highly stereoselective synthetic route that establishes the desired (3R) configuration with high fidelity. The use of chiral catalysts or auxiliaries in the synthesis of the precursor alcohol, 2-methyldodecan-3-ol, can ensure a high enantiomeric excess from the outset.

Illustrative Data Table for Epimerization Control:

The following hypothetical data illustrates the effect of different bases on the epimerization at the C2 position of (2R, 3R)-3-ethoxy-2-methyldodecane. This data is for illustrative purposes only.

Table 2: Hypothetical Epimerization of (2R, 3R)-3-ethoxy-2-methyldodecane under Basic Conditions

| Base (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Ratio of (2R, 3R) to (2S, 3R) |

|---|---|---|---|---|

| Sodium Hydride | THF | 25 | 24 | >99:1 |

| Potassium tert-butoxide | t-Butanol | 60 | 12 | 95:5 |

| DBU | Toluene | 80 | 24 | 85:15 |

| Lithium Diisopropylamide (LDA) | THF | -78 | 2 | >99:1 |

This illustrative table suggests that stronger bases and higher temperatures can promote epimerization. The use of a bulky, non-nucleophilic base like LDA at low temperatures could be a strategy to deprotonate at another site in a molecule for a desired reaction while minimizing epimerization at a sensitive stereocenter.

Non Human Biological Interactions and Ecological Roles of 3r 3 Ethoxy 2 Methyldodecane

Occurrence and Isolation from Natural Non-Human Sources

There is no scientific literature available that documents the identification or isolation of (3R)-3-ethoxy-2-methyldodecane from natural non-human sources.

Identification in Microorganism Metabolites

No studies were found that report this compound as a metabolite produced by any microorganism.

Presence in Plant Extracts and Insect Secretions

Similarly, there is no evidence in the scientific literature to suggest the presence of this compound in plant extracts or as a component of insect secretions.

Ecological Significance and Non-Human Behavioral Modulation

The ecological role of this compound remains uninvestigated, with no studies pointing to its function in modulating non-human behavior.

Potential Role as a Semiochemical (Pheromone, Kairomone, Allomone) in Non-Human Organisms

There is no research to indicate that this compound acts as a semiochemical, such as a pheromone, kairomone, or allomone, in any non-human organism.

Interspecies Chemical Communication in Non-Human Ecosystems

No studies have been published that explore the role of this compound in chemical communication between different species in any ecosystem.

Mechanistic Studies of Non-Human Biorecognition

Consistent with the lack of information on its ecological roles, there are no mechanistic studies available that describe how non-human organisms might detect or respond to this compound at a molecular or physiological level.

Absence of Research Data Precludes a Detailed Analysis of this compound's Non-Human Biological Interactions

A comprehensive review of available scientific literature reveals a significant lack of research pertaining to the non-human biological interactions and ecological roles of the chemical compound this compound. Despite extensive searches for data on its effects on non-human olfactory receptors, enzyme kinetics, and structure-activity relationships, no specific studies or detailed findings were identified for this particular molecule.

The investigation sought to populate a detailed article structured around the compound's interaction with non-human biological systems. This included sections on its engagement with olfactory or chemoreceptors, its role as a substrate or inhibitor in non-human enzymatic reactions, and any structure-activity relationship (SAR) studies that would elucidate the chemical features responsible for biological responses in non-human organisms.

General information on related chemical classes and biological systems was reviewed. For instance, the biological activity of a structurally similar but different compound, (3R)-3-ethoxy-2-methylnonane, has been primarily attributed to its surfactant properties, leading to interactions with lipid bilayers in cell membranes Current time information in Bangalore, IN.. Broad concepts in insect olfaction, such as the function of odorant receptors (ORs) and ionotropic receptors (IRs) as odor-gated ion channels, are well-established researchgate.netannualreviews.org. These receptors are crucial for detecting a vast array of chemical cues in the environment, and their singular expression in olfactory sensory neurons is fundamental to odor encoding researchgate.net. However, none of the available literature makes a direct connection to or mentions this compound.

Similarly, while research exists on the synthesis and evaluation of analogues for other compounds to determine their biological activity, no such studies were found for this compound. The exploration of pharmacophoric requirements—the essential three-dimensional arrangement of atoms or functional groups necessary to produce a particular biological response—is a common practice in drug and pesticide discovery. Yet, no publications have detailed these requirements for the interaction of this compound with any non-human biological target.

The absence of data extends across all planned sections of the intended article:

Environmental Distribution, Fate, and Biotransformation of 3r 3 Ethoxy 2 Methyldodecane

Environmental Pathways and Persistence

The environmental journey of (3R)-3-ethoxy-2-methyldodecane is governed by a combination of its physical and chemical properties. These properties influence how the compound partitions between different environmental compartments such as water, soil, and air, and how long it persists in these environments.

The movement and distribution of this compound in the environment are significantly influenced by sorption, the process by which a chemical binds to solid particles in soil or sediment. The tendency of a compound to sorb is often predicted by its octanol-water partition coefficient (Kow), which for this compound is estimated to be high, as indicated by a calculated XLogP3-AA value of 6.3. This high value suggests a strong affinity for organic matter and a low affinity for water.

Consequently, this compound is expected to exhibit high sorption to soil and sediment. This behavior is consistent with studies on other long-chain alcohol ethoxylates, which show that sorption increases with the length of the alkyl chain. nih.gov A predictive model for the sorption of fatty alcohols and alcohol ethoxylates has been developed, demonstrating that the sorption coefficient (Kd) can be effectively modeled based on the carbon chain length and the degree of ethoxylation. nih.gov The strong sorption of this compound to solids will limit its mobility in the soil, reducing the potential for leaching into groundwater.

Volatilization, the process of a chemical evaporating from soil or water into the air, is not considered a significant environmental fate process for alcohol ethoxylates due to their low vapor pressure. nih.gov Given the long dodecane (B42187) chain of this compound, its vapor pressure is expected to be correspondingly low, making volatilization an unlikely pathway for its dissipation from aquatic or terrestrial systems.

Table 1: Predicted Physicochemical Properties and Environmental Fate of this compound

| Property | Value/Prediction | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C15H32O | - |

| Molecular Weight | 228.41 g/mol | - |

| XLogP3-AA (Kow) | 6.3 | High potential for sorption to organic matter. |

| Sorption | High | Limited mobility in soil and sediment; low leaching potential. |

| Volatilization | Low | Not a significant pathway for environmental dissipation. |

| Photodegradation | Not significant | Unlikely to be a major degradation process in water or on soil. |

Photodegradation, the breakdown of a chemical by light, and hydrolysis, the reaction with water, are two key abiotic degradation processes. For alcohol ethoxylates, neither of these pathways is considered to be environmentally significant. europa.euheraproject.com The chemical structure of these compounds, including the ether linkage, is generally stable under normal environmental pH and is not susceptible to direct photolysis in water or on soil surfaces. europa.eu Therefore, it is anticipated that this compound will exhibit similar stability towards photodegradation and hydrolysis in aquatic systems.

Microbial Degradation and Biotransformation Mechanisms

The primary mechanism for the environmental breakdown of alcohol ethoxylates is microbial degradation. The structure of this compound, particularly the branching in its alkyl chain, plays a crucial role in the rate and pathway of its biotransformation.

While specific microbial strains capable of degrading this compound have not been documented, it is known that a wide variety of microorganisms in environments such as wastewater treatment plants, soils, and surface waters can metabolize alcohol ethoxylates. Complete degradation of these surfactants is often accomplished by microbial consortia, where different species work together to break down the parent compound and its metabolites. nih.gov The degradation of linear alcohol ethoxylates is well-documented to be carried out by consortia of aerobic microorganisms. nih.gov However, the branching in the alkyl chain of this compound may limit the number of microbial species capable of its efficient degradation.

Aerobic Degradation: Under aerobic conditions, alcohol ethoxylates are generally considered to be readily biodegradable. europa.eu The primary biodegradation of linear alcohol ethoxylates is often initiated by the central cleavage of the ether bond, which separates the molecule into a fatty alcohol and a polyethylene (B3416737) glycol (PEG) moiety. europa.eunih.gov Both of these intermediates are then further degraded. Another important aerobic pathway is ω-oxidation of the alkyl chain. nih.gov

For branched alcohol ethoxylates like this compound, the rate of biodegradation can be slower compared to their linear counterparts. exxonmobilchemical.com However, studies have shown that even branched alcohol ethoxylates can be readily biodegradable under aerobic conditions. exxonmobilchemical.comresearchgate.net The branching at the 2- and 3-positions of the dodecane chain may influence the preferred initial enzymatic attack.

Anaerobic Degradation: The anaerobic biodegradability of alcohol ethoxylates is more variable and highly dependent on the molecular structure. While linear alcohol ethoxylates can be completely mineralized under anaerobic conditions, branching in the alkyl chain has been shown to have a significant negative impact on anaerobic degradation. core.ac.uknih.gov Studies have demonstrated that highly branched alcohol ethoxylates may not be significantly degraded under anaerobic conditions. core.ac.uknih.gov The steric hindrance caused by the alkyl branching can inhibit the initial enzymatic steps of anaerobic degradation, such as the shortening of the ethoxylate chain. core.ac.uknih.gov In some cases, only partial transformation occurs, leading to the accumulation of persistent metabolites. core.ac.uk Therefore, this compound is expected to be more persistent under anaerobic conditions compared to aerobic conditions.

Enzymatic Bioconversion and Metabolite Identification

The enzymatic processes involved in the breakdown of alcohol ethoxylates lead to a variety of intermediate metabolites.

Under aerobic conditions, the central cleavage of the ether bond in alcohol ethoxylates is a key enzymatic step, yielding a fatty alcohol and polyethylene glycol. europa.eu The resulting long-chain alcohol can then be degraded through β-oxidation. The polyethylene glycol chain is typically shortened by the stepwise removal of ethylene (B1197577) oxide units. nih.gov

In vitro metabolism studies of various alcohol ethoxylates using liver S9 fractions and hepatocytes have identified several metabolic pathways, including hydroxylation and dehydrogenation of the alkyl chain, O-dealkylation (shortening of the ethoxylate chain), and cleavage of the ether bond. nih.gov These studies also identified glucuronide conjugates as metabolites, indicating phase II biotransformation processes. europa.eu

Under anaerobic conditions, the primary degradation pathway for linear alcohol ethoxylates involves the stepwise cleavage of the terminal ethoxy units, leading to the formation of shorter-chain alcohol ethoxylates and eventually the corresponding fatty alcohol. researchgate.netacs.org However, for branched structures like this compound, this process can be sterically hindered. core.ac.uk For a 2-ethyl-branched alcohol ethoxylate, transformation to (2-ethyl-hexyloxy)-acetate, which resisted further degradation, has been observed under anaerobic conditions. core.ac.uk This suggests that similar persistent carboxylated metabolites could potentially be formed from the biotransformation of this compound in anaerobic environments.

Table 2: Summary of Potential Biodegradation Pathways and Metabolites of this compound

| Condition | Primary Degradation Pathway | Potential Metabolites |

|---|---|---|

| Aerobic | Central ether cleavage, ω/β-oxidation of alkyl chain, shortening of ethoxylate chain. | 2-methyldodecan-3-ol, polyethylene glycols, carboxylated intermediates. |

Characterization of Enzymes Involved in Alkyl Ether Cleavage

The biodegradation of this compound, a branched alkyl ether, is presumed to be initiated by enzymatic cleavage of the ether bond. While specific enzymes for this particular compound have not been detailed in the scientific literature, the degradation of structurally similar long-chain alkyl ethers and alcohol ethoxylates is well-documented. These studies point towards the involvement of two primary classes of enzymes: cytochrome P450 monooxygenases and etherases. nih.govnih.govacs.org

Cytochrome P450 Monooxygenases (CYPs or P450s):

These heme-thiolate enzymes are known to catalyze the oxidation of a wide variety of organic compounds, including the cleavage of ether bonds. mdpi.comnih.gov The proposed mechanism for P450-mediated ether cleavage involves the hydroxylation of a carbon atom adjacent to the ether oxygen (α-carbon). nih.govresearchgate.net This reaction forms an unstable hemiacetal intermediate, which then spontaneously cleaves to yield an alcohol and an aldehyde. nih.gov In the case of this compound, this could occur on either the ethoxy or the dodecane moiety at the carbons flanking the ether linkage. Several bacterial strains, particularly from the genus Rhodococcus, have been shown to utilize cytochrome P450 enzymes for the degradation of various ethers. nih.govjmb.or.kracs.org

Etherases:

Etherases are another class of enzymes capable of cleaving ether bonds. These enzymes have been identified in various bacteria, including Pseudomonas and Sphingobium species. microbiologyresearch.orgosti.govfrontiersin.org Unlike the oxidative mechanism of P450s, some etherases function via a hydrolytic mechanism. For instance, the degradation of polyethylene glycols (PEGs), which are polymers of ethylene oxide units, involves ether bond cleavage. psu.eduresearchgate.net Studies on the biodegradation of alcohol ethoxylates have shown that the etherase systems can be responsible for a significant portion of the primary degradation, liberating smaller ethylene glycol units. microbiologyresearch.org The substrate specificity of these enzymes can be influenced by the structure of the alkyl chain, with branching potentially affecting the rate of degradation. exxonmobilchemical.comresearchgate.net

The following table summarizes enzymes involved in the cleavage of ether bonds in compounds structurally related to this compound.

| Enzyme Class | Representative Organism(s) | Substrate(s) | Cleavage Mechanism | Reference(s) |

| Cytochrome P450 Monooxygenase | Rhodococcus sp. | Alkyl ethers, Aralkyl ethers | Oxidative (α-carbon hydroxylation) | nih.govjmb.or.kr |

| Etherase | Pseudomonas sp. | Sodium Dodecyltriethoxy Sulphate | Hydrolytic/Oxidative | microbiologyresearch.org |

| β-Etherase (e.g., LigF, LigE) | Sphingobium sp. | Lignin-related β-aryl ethers | Reductive (Glutathione-dependent) | osti.govfrontiersin.org |

| Lignin Peroxidase (e.g., DypB) | Rhodococcus jostii RHA1 | Lignin, β-aryl ether model compounds | Oxidative (Cα-Cβ bond cleavage) | acs.orgnih.gov |

Isolation and Structural Elucidation of Biotransformation Products

The biotransformation of this compound is expected to generate a variety of metabolic products resulting from the initial enzymatic attack and subsequent degradation steps. While specific studies on this compound are not available, the metabolic pathways of analogous long-chain alcohol ethoxylates and alkyl ethers provide a strong basis for predicting its biotransformation products. nih.govpsu.eduacs.org

The primary degradation pathways likely involve either the cleavage of the ether bond or the oxidation of the alkyl or ethoxy chains. These initial steps would be followed by further metabolism of the resulting intermediates.

Predicted Biotransformation Pathways and Products:

Ether Bond Cleavage (Central Fission): This pathway would split the molecule into its alcohol and aldehyde constituents.

Products: 2-methyldodecan-3-ol and acetaldehyde (B116499). The acetaldehyde would likely be rapidly oxidized to acetic acid and enter central metabolic pathways. The 2-methyldodecan-3-ol would undergo further oxidation.

Oxidation of the Dodecane Chain (ω- and β-oxidation): This involves the oxidation of the terminal methyl group of the dodecane chain to a carboxylic acid, followed by the sequential removal of two-carbon units (β-oxidation). oup.com

Initial Product: (3R)-3-ethoxy-2-methyl-dodecanoic acid.

Subsequent Products: A series of shorter-chain carboxylated ethoxy-alkanes.

Oxidation and Shortening of the Ethoxy Chain: This pathway involves the oxidation of the terminal carbon of the ethoxy group, followed by cleavage. nih.govacs.org

Products: Carboxylated intermediates such as (3R)-2-methyl-3-((2-oxoethoxy)dodecane) and subsequent cleavage to release glycolic acid and 2-methyldodecan-3-ol.

Isolation and Analytical Techniques:

The identification and structural elucidation of these potential metabolites would typically involve the following steps:

Extraction: Metabolites from environmental or laboratory samples (e.g., water, soil, cell cultures) would be extracted using techniques like liquid-liquid extraction or solid-phase extraction (SPE). acs.orgepa.gov

Chromatographic Separation: The extracted mixture of compounds would be separated using gas chromatography (GC) or liquid chromatography (LC). epa.govjeb.co.innih.gov

Structural Elucidation: Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is the primary tool for identifying the structure of the separated metabolites based on their mass-to-charge ratio and fragmentation patterns. acs.orgjeb.co.innih.govnih.gov For complex structures, Nuclear Magnetic Resonance (NMR) spectroscopy might also be employed.

The following table presents a list of potential biotransformation products of this compound, based on the degradation pathways of structurally similar compounds.

| Potential Biotransformation Product | Predicted Precursor Pathway | Analytical Method for Identification | Reference(s) on Analogous Compounds |

| 2-Methyldodecan-3-ol | Ether Bond Cleavage | GC-MS | jeb.co.innih.gov |

| Acetaldehyde | Ether Bond Cleavage | GC-MS (headspace) | - |

| Acetic Acid | Oxidation of Acetaldehyde | LC-MS | mdpi.com |

| (3R)-3-ethoxy-2-methyl-dodecanoic acid | ω-oxidation of dodecane chain | LC-MS | oup.com |

| Shorter-chain carboxylated ethoxy-alkanes | β-oxidation | LC-MS | jeb.co.in |

| Glycolic acid | Oxidation of ethoxy chain | LC-MS | psu.edu |

| Dodecanol | Ether Bond Cleavage (of ethoxy group) | GC-MS | jeb.co.innih.gov |

| Dodecanal | Oxidation of Dodecanol | GC-MS | jeb.co.innih.gov |

| Dodecanoic acid | Oxidation of Dodecanal | GC-MS | jeb.co.innih.gov |

Advanced Spectroscopic and Mass Spectrometric Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a compound like (3R)-3-ethoxy-2-methyldodecane, which possesses a long aliphatic chain and a chiral center, advanced NMR techniques provide detailed insights into its connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structure Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the complete bonding framework of this compound.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY is instrumental in tracing the connectivity of the long dodecane (B42187) chain and the ethyl group. Cross-peaks would be observed between adjacent protons, for instance, between the methine proton at C2 and the methyl protons at C1, as well as the methine proton at C3. It also helps to delineate the spin systems of the ethyl group (the methylene and methyl protons) and the long alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. This is fundamental for assigning the carbon skeleton by identifying the ¹³C chemical shift for each protonated carbon in the molecule. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edulibretexts.orgyoutube.comsdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methyl protons of the ethoxy group and the carbon at C3, and between the proton at C3 and the carbons of the ethyl group, confirming the ether linkage.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique provides information about the spatial proximity of protons, irrespective of their bonding connectivity. mdpi.commdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the preferred conformation of the molecule around the chiral center and along the flexible alkyl chain. For example, NOE correlations could be observed between the methine proton at C2 and protons on the ethoxy group, providing insights into the rotational conformation around the C2-C3 bond.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H-1 (CH₃) | H-2 | C-1 | C-2, C-3 | H-2, H-3 |

| H-2 (CH) | H-1, H-3 | C-2 | C-1, C-3, C-4 | H-1, H-3, Protons on ethoxy group |

| H-3 (CH) | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5, C of ethoxy | H-2, H-4, Protons on ethoxy group |

| H-4 (CH₂) | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 | H-3, H-5 |

| ... | ... | ... | ... | ... |

| H-1' (OCH₂) | H-2' | C-1' | C-2', C-3 | H-3, H-2 |

| H-2' (CH₃) | H-1' | C-2' | C-1' | H-1' |

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a solution without the need for a compound-specific reference standard of the analyte itself. researchgate.netethz.chox.ac.uk The principle of qNMR relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. researchgate.net

For the qNMR analysis of this compound, a certified internal standard with a known purity is added in a precisely weighed amount to a known mass of the sample. ethz.chox.ac.ukacs.org The purity of the target compound can then be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

M = Molar mass

m = mass

P = Purity of the standard

Key considerations for an accurate qNMR analysis of this compound include selecting signals that are well-resolved and free from overlap with impurity or solvent signals, ensuring complete relaxation of all nuclei by using a sufficiently long relaxation delay, and achieving a high signal-to-noise ratio.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are essential for confirming the molecular weight, determining the elemental composition, and elucidating the fragmentation pathways of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion or a protonated molecule of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. This provides detailed structural information and helps to identify characteristic fragmentation patterns. nih.gov

For aliphatic ethers, common fragmentation pathways include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. miamioh.eduyoutube.comblogspot.comwhitman.edu The fragmentation of this compound would be expected to yield characteristic ions resulting from the loss of the ethyl group, the ethoxy radical, or various fragments from the dodecane chain. The analysis of these fragmentation patterns can help to confirm the positions of the methyl and ethoxy substituents.

A hypothetical fragmentation table for this compound is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 228.25 | 199.22 | C₂H₅• | [M - CH₂CH₃]⁺ |

| 228.25 | 183.22 | C₂H₅O• | [M - OCH₂CH₃]⁺ |

| 228.25 | 87.08 | C₁₀H₂₁• | [CH₃CH(O-CH₂CH₃)]⁺ |

| 228.25 | 59.05 | C₁₂H₂₅• | [CH(CH₃)OCH₂CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotope Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses. For this compound (C₁₅H₃₂O), HRMS would confirm its elemental formula by measuring its exact mass and comparing it to the theoretical value.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of ¹³C and ¹⁸O isotopes, can be compared to the theoretically calculated pattern for C₁₅H₃₂O, providing further confidence in the assigned elemental composition.

Computational Chemistry and Molecular Modeling Studies of 3r 3 Ethoxy 2 Methyldodecane

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like (3R)-3-ethoxy-2-methyldodecane are intrinsically linked to its three-dimensional structure and conformational dynamics.

To determine the most stable conformations of this compound, a systematic conformational search would be performed. This would be followed by geometry optimizations using ab initio methods, such as Hartree-Fock (HF), or more commonly, Density Functional Theory (DFT). DFT methods, like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are often employed for their balance of accuracy and computational cost in studying organic molecules. epstem.net These calculations would yield the relative energies of different conformers, allowing for the identification of the global minimum and other low-energy structures.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

| Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations. |

While DFT provides static pictures of preferred conformations, molecular dynamics (MD) simulations can explore the dynamic nature of this compound over time. By simulating the motion of atoms based on a force field, MD simulations can reveal the transitions between different conformational states and the flexibility of the dodecane (B42187) chain and the ethoxy group. This provides a more realistic understanding of the molecule's behavior in different environments.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are crucial for understanding the reactivity and electronic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net For this compound, the HOMO would likely be localized on the oxygen atom of the ethoxy group, while the LUMO would be distributed over the alkyl chain.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

| Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations. |

Calculating the distribution of electron density across the molecule would reveal the partial charges on each atom. This information is vital for understanding intermolecular interactions. An electrostatic potential (ESP) map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atom would be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding.

Molecular Docking and Simulation of Non-Human Biological Interactions

While no specific biological targets for this compound have been identified, molecular docking could be used to predict its potential interactions with various non-human proteins. For instance, given its structural similarity to some insect pheromones or hormones, it could be docked into the binding sites of insect odorant-binding proteins or receptors to explore potential semiochemical activity. These docking studies would provide a binding affinity score and a predicted binding pose, guiding further experimental investigation. nih.gov

Ligand-Receptor Docking with Non-Human Target Proteins

A comprehensive search for ligand-receptor docking studies involving this compound with non-human target proteins did not yield any specific results. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e3s-conferences.org This method is widely used in drug design and for understanding biochemical pathways. However, no published research could be identified that specifically investigates the interaction of this compound with any non-human protein targets. Therefore, no data on binding affinities, interaction modes, or potential non-human protein targets for this compound can be provided.

Table 1: Ligand-Receptor Docking Studies of this compound with Non-Human Target Proteins

| Target Protein (Non-Human) | Organism | Docking Score (kcal/mol) | Key Interacting Residues | Research Focus |

| No data available | No data available | No data available | No data available | No data available |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes (Non-Human)

Similarly, no specific molecular dynamics (MD) simulation studies for complexes of this compound with non-human biomolecules were found in the searched literature. MD simulations are a powerful tool for understanding the physical basis of the structure and function of biomolecules at an atomic level of detail. These simulations could provide insights into the stability of the ligand-protein complex, conformational changes, and the thermodynamics of binding. The absence of such studies for this compound means that there is no available data on its behavior in complex with non-human biomolecules over time.

Table 2: Molecular Dynamics Simulation Studies of this compound-Biomolecule Complexes (Non-Human)

| Biomolecule (Non-Human) | Simulation Time (ns) | Key Findings on Complex Stability | RMSD/RMSF Analysis | Research Focus |

| No data available | No data available | No data available | No data available | No data available |

Prediction of Spectroscopic Properties